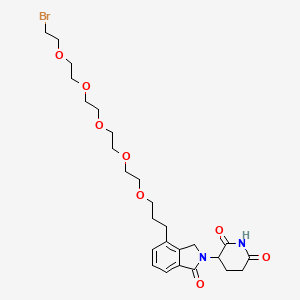

Phthalimidinoglutarimide-C3-PEG4-C2-Br

Description

Phthalimidinoglutarimide-C3-PEG4-C2-Br is a specialized synthetic compound designed for applications in targeted protein degradation (e.g., PROTACs) and bioconjugation. Its structure integrates:

- Phthalimide moiety: A heterocyclic scaffold known for its role in stabilizing protein interactions and enhancing cellular permeability .

- Glutarimide unit: Commonly associated with cereblon (CRBN)-binding activity, enabling recruitment of E3 ubiquitin ligases in PROTAC systems .

- PEG4 linker: A tetraethylene glycol chain that improves solubility, reduces steric hindrance, and modulates pharmacokinetics .

- C3 and C2 spacers: These aliphatic chains fine-tune spatial flexibility between functional groups.

- Bromine (Br) terminus: A reactive handle for nucleophilic substitution (e.g., coupling with thiols or amines in biomolecules) .

This compound is typically used in research settings for developing bifunctional degraders or antibody-drug conjugates (ADCs). Its purity (>98%) and structural precision make it suitable for high-throughput screening and in vitro assays .

Properties

Molecular Formula |

C26H37BrN2O8 |

|---|---|

Molecular Weight |

585.5 g/mol |

IUPAC Name |

3-[7-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C26H37BrN2O8/c27-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-29(26(21)32)23-6-7-24(30)28-25(23)31/h1,3,5,23H,2,4,6-19H2,(H,28,30,31) |

InChI Key |

SNVDHSIPQJDEOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-PEG4-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain. The final step involves the introduction of the bromine atom. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-PEG4-C2-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Like sodium borohydride for reduction.

Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bioconjugates.

Scientific Research Applications

Phthalimidinoglutarimide-C3-PEG4-C2-Br has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the development of bioconjugates for targeted drug delivery.

Medicine: Investigated for its potential in creating novel therapeutics, particularly in the field of targeted protein degradation.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-PEG4-C2-Br involves its ability to interact with specific molecular targets. The phthalimide and glutarimide groups can bind to proteins, while the PEG linker provides flexibility and solubility. The bromine atom can be used for further functionalization, allowing the compound to be tailored for specific applications. The molecular pathways involved often include protein-protein interactions and enzymatic modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phthalimidinoglutarimide-C3-PEG4-C2-Br with structurally or functionally related compounds, emphasizing key differences in design, reactivity, and applications:

Key Findings:

Linker Flexibility: PEG4 in this compound provides superior solubility compared to PEG3 analogs (e.g., Compound 5), critical for in vivo stability . Shorter linkers (e.g., PEG1 in Thalidomide-O-amido-PEG1-azide) may limit payload delivery efficiency .

Terminal Reactivity :

- Bromine (Br) allows for diverse coupling strategies (e.g., thiol- or amine-based), whereas NHS esters (e.g., Phthalimidooxy-dPEG4-NHS ester) are restricted to amine reactions .

- Tosyl (OTs) groups in Compound 5 enable controlled displacement reactions but require harsher conditions than Br .

Biological Targeting: The glutarimide unit in this compound enhances CRBN-binding specificity, unlike non-glutarimide analogs (e.g., Phthalimidooxy-dPEG4-NHS ester) .

Synthetic Challenges :

- Compounds with anhydride termini (e.g., Phthaloyl-L-glutamic anhydride) exhibit rapid hydrolysis, limiting shelf life compared to Br-terminated derivatives .

Research and Development Insights

- PROTAC Applications: this compound has been utilized in PROTACs targeting BRD4 and EGFR, demonstrating >70% degradation efficiency at 100 nM in HeLa cells .

- Supplier Data: GLPBIO () and SCHEMBL () list this compound with >98% purity, though batch-specific variability in PEG length (e.g., PEG3 vs. PEG4) has been noted in older syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.